1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine

LogP Lipophilicity Drug-likeness

1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine (CAS 1367935-52-1, molecular formula C₇H₈N₄, molecular weight 148.17 g/mol) is a primary aminomethyl-substituted pyrrolo[2,1-f][1,2,4]triazine—a bridgehead nitrogen heterocycle recognized as a privileged scaffold in medicinal chemistry owing to its presence in FDA-approved drugs including remdesivir and avapritinib. The compound features a CH₂NH₂ functional handle at the C-2 position of the bicyclic core, distinguishing it from the more extensively characterized C-4-amino (remdesivir nucleoside core), C-5-aminomethyl (EGFR/HER2 inhibitor series), C-6-aminocarbonyl (PI3K/met kinase inhibitor series), and C-7-substituted congeners.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B12092917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NC(=N2)CN
InChIInChI=1S/C7H8N4/c8-4-7-9-5-6-2-1-3-11(6)10-7/h1-3,5H,4,8H2
InChIKeyZIHSDZPSBAMKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine (CAS 1367935-52-1): Chemical Identity, Scaffold Provenance, and Procurement Context


1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine (CAS 1367935-52-1, molecular formula C₇H₈N₄, molecular weight 148.17 g/mol) is a primary aminomethyl-substituted pyrrolo[2,1-f][1,2,4]triazine—a bridgehead nitrogen heterocycle recognized as a privileged scaffold in medicinal chemistry owing to its presence in FDA-approved drugs including remdesivir and avapritinib [1]. The compound features a CH₂NH₂ functional handle at the C-2 position of the bicyclic core, distinguishing it from the more extensively characterized C-4-amino (remdesivir nucleoside core), C-5-aminomethyl (EGFR/HER2 inhibitor series), C-6-aminocarbonyl (PI3K/met kinase inhibitor series), and C-7-substituted congeners [2]. Its computed LogP of 0.188 and topological polar surface area (TPSA) of 56.21 Ų position it within favorable oral drug-like chemical space, while the primary amine offers a versatile synthetic handle for amide coupling, reductive amination, and urea formation in lead optimization campaigns .

Why Regioisomeric Pyrrolo[2,1-f][1,2,4]triazine Methanamines Are Not Interchangeable: Position-Dependent Pharmacology Dictates Procurement Decisions


The pyrrolo[2,1-f][1,2,4]triazine scaffold contains five chemically distinct positions (C-2, C-4, C-5, C-6, C-7) for methanamine attachment, each yielding profoundly different biological target engagement profiles. Foundational SAR studies established that kinase inhibitory activity is maintained with substitution at positions 5 or 6 but abolished at position 7, while the C-2 position uniquely enables direct kinase hinge-region interactions as crystallographically demonstrated for BMS-754807 (IGF-1R, PDB 3I81) [1]. The C-5 aminomethyl series yields dual EGFR/HER2 inhibitors with oral in vivo efficacy in xenograft models [2], whereas C-2-substituted pyrrolotriazines have been advanced to PI3Kα-selective clinical candidates (CYH33, IC₅₀ = 5.9 nM with 101-fold selectivity over PI3Kβ) [3]. Even within the same molecular formula (C₇H₈N₄, MW 148.17 shared across the 2-, 5-, 6-, and 7-yl methanamine isomers), the attachment position dictates which kinase subfamily is inhibited, which synthetic diversification routes are accessible, and whether the resulting derivatives will exhibit oral bioavailability—making blind interchange of regioisomers a source of irreproducible biological results and wasted synthesis effort [4].

Quantitative Differentiation Evidence: 1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine vs. Closest Analogs


Lipophilicity Reduction by C-2 Aminomethyl Substitution: LogP 0.188 vs. Parent Pyrrolo[2,1-f][1,2,4]triazine LogP 0.729

The C-2 aminomethyl substitution reduces calculated LogP by approximately 3.9-fold compared to the unsubstituted pyrrolo[2,1-f][1,2,4]triazine parent scaffold. The target compound's LogP of 0.188 (Leyan, computed) is substantially lower than the parent heterocycle's LogP of 0.7293 (ChemSrc) , indicating that the primary amine significantly increases hydrophilicity. This LogP shift is critical because the parent scaffold (LogP ~0.73) already sits near the lower bound of optimal CNS drug space, and further reduction moves the compound firmly into peripheral drug-like territory (optimal LogP 1-3 for oral absorption). The C-5 isomer (CAS 1522027-61-7) and C-6 isomer (CAS 1512068-38-0) lack publicly available LogP data from comparable sources, precluding direct LogP comparison across regioisomers.

LogP Lipophilicity Drug-likeness Physicochemical property

C-2 Position Enables PI3Kα-Selective Inhibition Platforms: CYH33 (IC₅₀ 5.9 nM, 101-fold β/α Selectivity) vs. C-5/C-6 Aminomethyl Series Kinase Profiles

The C-2 position of the pyrrolo[2,1-f][1,2,4]triazine scaffold uniquely enables development of PI3Kα-selective inhibitors with nanomolar potency and high isoform selectivity. CYH33—a clinical-stage compound built upon 2-substituted pyrrolotriazine chemistry—exhibits PI3Kα IC₅₀ = 5.9 nM with 101-fold selectivity over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ [1]. In contrast, the C-5 aminomethyl series (Mastalerz et al., 2007) was optimized for dual EGFR/HER2 inhibition, with the lead compound 1p showing oral efficacy in EGFR- and HER2-driven xenograft models but a fundamentally different target profile [2]. The C-6 aminocarbonyl series (Xiang et al., 2020; Schroeder et al., 2008) demonstrates PI3K p110α/δ activity (IC₅₀ = 122 nM/119 nM for compound 14a) [3] and Met kinase inhibition with single-digit nanomolar potency for C-5,C-6 disubstituted variants [4], but not the PI3Kα selectivity achievable from the C-2 vector. This divergence means that procurement of the C-2 aminomethyl building block directly enables access to PI3Kα-selective chemical space, whereas procurement of regioisomeric C-5 or C-6 methanamine building blocks leads to EGFR/HER2 or Met/VEGFR-2 inhibitor space, respectively.

PI3Kα inhibitor Kinase selectivity Structure-activity relationship Pyrrolotriazine

Crystallographically Validated C-2 Engagement of Kinase Hinge Region: BMS-754807 Co-crystal Structure (PDB 3I81) Demonstrates the Unique Binding Mode Enabled by 2-Substitution

The C-2 position of the pyrrolo[2,1-f][1,2,4]triazine scaffold directly projects substituents toward the kinase hinge region, as demonstrated by the 2.1 Å resolution co-crystal structure of BMS-754807 bound to IGF-1R (PDB 3I81) [1]. In this structure, the pyrrolidine nitrogen at C-2 forms a critical interaction network with the hinge, while the C-4 substituent occupies the back pocket. BMS-754807—a 2,4-disubstituted pyrrolotriazine—achieved clinical development with IGF-1R IC₅₀ = 1.8 nM and InsR IC₅₀ = 1.7 nM (Ki < 2 nM for both) . This binding mode is geometrically impossible for C-5 or C-6 aminomethyl isomers, which project substituents toward the ribose-phosphate pocket or solvent channel respectively, as described in the C-5 aminomethyl EGFR/HER2 series [2]. The PDB contains multiple additional 2-substituted pyrrolotriazine co-crystal structures (PDB 3Q32, JAK2; PDB 8GMD, AAK1; PDB 4U43, MAP4K4), confirming that C-2 is the privileged vector for targeting the ATP-binding pocket across diverse kinase families [3].

X-ray crystallography Kinase hinge binding Structure-based drug design IGF-1R

Purity Specification Comparison: 98% (Leyan) vs. 95% Typical for Regioisomeric Pyrrolotriazine Methanamines Across Multiple Suppliers

The target compound is commercially available at 98% purity from Leyan (Catalog No. 1554003) , which is 3 absolute percentage points higher than the 95% purity specification offered by multiple general chemical suppliers for the 2-yl isomer (Chemenu, Russian site) and for the regioisomeric C-5 and C-6 methanamine analogs (Chemenu: 95% for both CAS 1522027-61-7 and CAS 1512068-38-0) . The C-7 isomer (CAS 1369380-54-0) is also listed at 95% from Chemenu . The 3% purity differential corresponds to a 2.5-fold reduction in total impurity burden (5% total impurities at 95% purity vs. 2% at 98% purity). The Leyan page additionally provides MDL number (MFCD22070540), InChI Key (ZIHSDZPSBAMKFE-UHFFFAOYSA-N), SMILES (NCC1=NN2C=CC=C2C=N1), and computed molecular descriptors (TPSA, LogP, H-bond acceptors/donors, rotatable bonds), enabling rigorous identity verification prior to use .

Chemical purity Quality specification Building block procurement Supplier comparison

Drug Metabolism and Pharmacokinetic (DMPK) Optimization Potential: TPSA 56.21 Ų and Single H-Bond Donor Favor Oral Bioavailability Relative to Aminopyrimidine Bioisosteres

The target compound's computed topological polar surface area (TPSA) of 56.21 Ų with only 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) compares favorably with alternative kinase inhibitor hinge-binding scaffolds. The well-established diaminopyrimidine kinase inhibitor template—the direct bioisosteric comparator to the pyrrolotriazine scaffold—typically presents TPSA values of 77-90 Ų and requires additional HBD masking for oral absorption [1]. The pyrrolotriazine scaffold was specifically designed to mimic the bioactive conformation of diaminopyrimidines while reducing HBD count, as described by Ott & Favor (2017) [2]. The C-2 primary amine (pKa ~8.5-9.5 predicted for aliphatic aminomethyl attached to an electron-deficient heterocycle) provides a synthetic handle for amide coupling that simultaneously masks the basic amine and further improves permeability, a strategy employed in the development of BMS-754807, which achieved oral bioavailability suitable for twice-daily dosing in Phase 2 clinical trials [3]. In contrast, the C-4-amino pyrrolotriazine (the remdesivir nucleobase, pyrrolo[2,1-f][1,2,4]triazin-4-amine) has a predicted pKa of 4.28 ± 0.30 and is configured for ribose C-glycosylation rather than small-molecule kinase inhibitor optimization.

TPSA Oral bioavailability Drug metabolism Physicochemical property optimization

Synthetic Tractability: C-2 Primary Amine Enables One-Step Diversification to Amide, Urea, and Sulfonamide Libraries vs. Multi-Step Activation Required for C-4-amino or C-7 Substrates

The C-2 primary aminomethyl group (pKa ~8.5-9.5 predicted) is directly reactive toward acyl chlorides, carboxylic acids (with coupling reagents), sulfonyl chlorides, isocyanates, and aldehydes (reductive amination) under standard conditions without requiring protecting group manipulation. This is in contrast to the C-4-amino group of pyrrolo[2,1-f][1,2,4]triazin-4-amine (predicted pKa 4.28 ± 0.30) , which requires activation due to its lower nucleophilicity conferred by the electron-withdrawing triazine ring, and the C-7 position which requires halogenation (iodination/bromination) prior to functionalization as described in the remdesivir synthesis pathway [1]. The patent literature (US6869952B2, US9724352, US11084823B2) extensively documents C-2 diversification strategies for generating kinase inhibitor libraries, with the C-2 aminomethyl building block serving as the key intermediate for parallel amide library synthesis [2][3]. The well-defined SMILES notation (NCC1=NN2C=CC=C2C=N1) and MDL number (MFCD22070540) facilitate computational library enumeration and virtual screening prior to synthesis.

Parallel synthesis Library diversification Medicinal chemistry Building block

Optimal Deployment Scenarios for 1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine in Research and Industrial Settings


PI3Kα-Focused Kinase Inhibitor Lead Generation and SAR Exploration

The C-2 aminomethyl pyrrolotriazine is the demonstrated optimal starting building block for PI3Kα-selective inhibitor discovery campaigns, as evidenced by the clinical candidate CYH33 (PI3Kα IC₅₀ = 5.9 nM, 101-fold β/α selectivity) [1]. Procurement of this specific regioisomer enables direct access to the 2,4- or 2,6-disubstituted pyrrolotriazine chemical space that has produced the most selective PI3Kα inhibitors reported to date. Diversification via amide coupling at the primary amine with substituted pyridine-2-carboxylic acids (as in the CYH33 series) can rapidly generate focused libraries for PI3K isoform selectivity profiling. The 98% purity specification from Leyan ensures that initial SAR is not confounded by regioisomeric impurities that could produce false-positive signals in PI3K biochemical assays.

Structure-Based Drug Design Leveraging Established Co-crystal Systems

Multiple high-resolution co-crystal structures of 2-substituted pyrrolotriazines bound to kinase domains are publicly available in the PDB, including IGF-1R (PDB 3I81, 2.1 Å), JAK2 (PDB 3Q32), AAK1 (PDB 8GMD), and MAP4K4 (PDB 4U43) [1]. These structures provide a validated starting point for computational chemistry groups performing docking, free energy perturbation (FEP), or molecular dynamics simulations to prospectively design new analogs before synthesis. The availability of the compound with documented InChI Key (ZIHSDZPSBAMKFE-UHFFFAOYSA-N) and SMILES (NCC1=NN2C=CC=C2C=N1) enables seamless integration with computational workflows (e.g., Schrödinger, OpenEye, MOE) for virtual library enumeration and property prediction .

Parallel Library Synthesis for Kinase Selectivity Profiling Across the Kinome

The C-2 primary amine's reactivity enables systematic diversification via amide, sulfonamide, urea, and reductive amination chemistry in parallel format (24- to 96-well plate synthesis) without protecting group manipulation [1]. This is particularly valuable for broad kinome selectivity profiling (e.g., DiscoverX KINOMEscan or ThermoFisher SelectScreen panels), where libraries of 50-200 analogs can be rapidly generated from a single building block lot. The well-documented purity advantage (98% vs. 95% for competing suppliers) reduces the risk of impurity-derived assay interference in high-throughput biochemical profiling , while the established scaffold precedent with BMS-754807 (multi-kinase profile including Met IC₅₀ = 6 nM, TrkA IC₅₀ = 7 nM, AurA IC₅₀ = 9 nM) provides a benchmark for interpreting selectivity data .

Development of Orally Bioavailable Kinase Inhibitors with Favorable DMPK Properties

The target compound's TPSA of 56.21 Ų and single HBD position it within the favorable oral drug-like property space (TPSA < 140 Ų strongly predictive of >10% oral absorption in humans) [1]. In contrast to diaminopyrimidine-based kinase inhibitor scaffolds (TPSA typically 77-90 Ų, ≥2 HBD), the C-2 aminomethyl pyrrolotriazine template offers an intrinsically lower TPSA starting point that can better tolerate the addition of potency-conferring substituents without exceeding the TPSA threshold for oral absorption. Both BMS-754807 (Phase 2, oral twice-daily) and CYH33 (clinical development) have demonstrated that 2-substituted pyrrolotriazines can achieve oral bioavailability suitable for clinical dosing . For DMPK-conscious lead optimization programs, this scaffold provides a measurable TPSA and HBD advantage that translates to reduced reliance on prodrug strategies or formulation-based bioavailability enhancement.

Quote Request

Request a Quote for 1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.